7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide 7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251597-33-7
VCID: VC4812469
InChI: InChI=1S/C25H22N4O3/c1-16-8-11-19(12-9-16)27-22(30)15-29-14-21(25(32)28-18-6-4-3-5-7-18)23(31)20-13-10-17(2)26-24(20)29/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32)
SMILES: CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4
Molecular Formula: C25H22N4O3
Molecular Weight: 426.476

7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.: 1251597-33-7

Cat. No.: VC4812469

Molecular Formula: C25H22N4O3

Molecular Weight: 426.476

* For research use only. Not for human or veterinary use.

7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide - 1251597-33-7

Specification

CAS No. 1251597-33-7
Molecular Formula C25H22N4O3
Molecular Weight 426.476
IUPAC Name 7-methyl-1-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Standard InChI InChI=1S/C25H22N4O3/c1-16-8-11-19(12-9-16)27-22(30)15-29-14-21(25(32)28-18-6-4-3-5-7-18)23(31)20-13-10-17(2)26-24(20)29/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32)
Standard InChI Key YOWHCAQWCUDHHA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4

Introduction

The compound 7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule belonging to the naphthyridine class. Naphthyridines are heterocyclic compounds that have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. This specific compound is characterized by its intricate structure, which includes a naphthyridine core substituted with various functional groups.

Synthesis and Preparation

The synthesis of such complex naphthyridine derivatives typically involves multi-step reactions, including condensation reactions to form the naphthyridine core and subsequent modifications to introduce the carbamoyl and phenyl groups. Specific synthesis protocols for this compound are not detailed in the available literature.

Biological Activity and Applications

While specific biological activity data for 7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide are not reported, naphthyridine derivatives have been explored for their potential in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including antimicrobial and anticancer research.

Data Table: Comparison of Related Naphthyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
7-Methyl-4-oxo-1,4-dihydro- naphthyridine-3-carboxylic acid 4-methyl-benzylamideC18H17N3O2307.3Not specified
Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylateC13H14N2O3246.2663475-29-6
N-{1-[(4-methylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamideC30H31N3O3S513.7Not specified

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